Pentamethonium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2365-25-5 |
|---|---|
Molecular Formula |
C11H28N2+2 |
Molecular Weight |
188.35 g/mol |
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium |
InChI |
InChI=1S/C11H28N2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3/q+2 |
InChI Key |
XUSPWDAHGXSTHS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C |
Other CAS No. |
2365-25-5 |
Related CAS |
5282-80-4 (diiodide) 541-20-8 (dibromide) |
Synonyms |
pentamethonium pentamethonium bromide pentamethonium dibromide pentamethonium dichloride pentamethonium diiodide pentamethylenebis(trimethylammonium) Penthonium |
Origin of Product |
United States |
Historical Trajectories and Foundational Concepts in Pentamethonium Research
Genesis and Early Characterization of Ganglionic Blocking Agents
The development of pentamethonium is rooted in the broader history of research into agents that block transmission at autonomic ganglia. Early investigations in the mid-20th century sought to understand and pharmacologically manipulate the autonomic nervous system. A pivotal moment in this field was the characterization of tetraethylammonium (B1195904) (TEA) as a substance capable of producing a selective blockade of nerve impulse transmission at autonomic ganglia. ontosight.ai This discovery spurred further research into synthetic compounds with similar or improved ganglionic blocking properties.
The scientific context for this research was also heavily influenced by studies on neuromuscular blocking agents, particularly curare and its derivatives. rsc.org The understanding that quaternary ammonium (B1175870) compounds could interfere with acetylcholine-mediated transmission at the neuromuscular junction led researchers to explore similar structures for their effects on the ganglia. The goal was to develop tools that could dissect the functions of the sympathetic and parasympathetic nervous systems and potentially offer therapeutic applications for conditions such as hypertension. nih.gov
The Emergence of this compound as a Pharmacological Probe
This compound emerged from the systematic investigation of a series of polymethylene bistrimethylammonium salts by researchers W. D. M. Paton and Eleanor Zaimis. bps.ac.ukamanote.com Their work, alongside parallel studies by other groups, methodically examined the pharmacological actions of compounds with varying lengths of the polymethylene chain separating two quaternary nitrogen atoms. bmj.com This research led to the significant finding that the length of this chain was a critical determinant of the compound's primary site of action.
Specifically, their studies revealed that compounds with five or six carbon atoms in the chain, namely this compound and hexamethonium (B1218175), exhibited potent ganglionic blocking activity. nih.gov In contrast, the ten-carbon chain compound, decamethonium (B1670452), was found to be a potent neuromuscular blocking agent. bmj.com
The initial characterization of this compound demonstrated that it competitively antagonized the effects of acetylcholine (B1216132) at the nicotinic receptors within autonomic ganglia. ontosight.ai This action was shown to occur without prior stimulation of the ganglion, a key feature that distinguished it from some other agents. amanote.com Early clinical trials in the late 1940s and early 1950s explored the use of this compound for its antihypertensive effects, stemming from its ability to block sympathetic ganglia and induce vasodilation. nih.govmedchemexpress.com These investigations established this compound as a valuable pharmacological probe for studying the role of the autonomic nervous system in regulating blood pressure and peripheral vascular resistance. medchemexpress.comphysiology.org
The synthesis of this compound bromide can be achieved through the reaction of 1,5-dibromopentane (B145557) with trimethylamine (B31210) in an ethanol (B145695) solution. rsc.org The mixture is refluxed, and the resulting product is washed to yield the white solid of this compound bromide. rsc.org Another described method involves the alkylation of 1,5-diaminopentane with a methylating agent like methyl iodide.
Conceptual Framework of Autonomic Ganglionic Blockade in Early Neuropharmacology
The discovery of specific ganglionic blocking agents like this compound was instrumental in solidifying the conceptual framework of autonomic neurotransmission in early neuropharmacology. At the time, the role of chemical mediators in synaptic transmission was becoming firmly established, and these agents provided a means to selectively interrupt this process at the level of the autonomic ganglia. entokey.com
The ability of this compound to block the effects of preganglionic nerve stimulation without preventing the release of acetylcholine provided strong evidence for a post-synaptic site of action. amanote.com This supported the model of cholinergic transmission within the ganglia, where acetylcholine released from preganglionic neurons acts on nicotinic receptors on postganglionic neurons to propagate the nerve impulse. ontosight.ainih.gov
The use of this compound and its analogue hexamethonium allowed researchers to explore the physiological consequences of a complete and selective interruption of autonomic outflow. nih.gov By administering these drugs, scientists could study phenomena such as the baroreceptor reflex, the sympathetic control of blood vessels, and the parasympathetic regulation of various organs in a way that had not been previously possible. physiology.org This pharmacological dissection of the autonomic nervous system helped to build a more detailed understanding of its integrated function in maintaining homeostasis. The development of tolerance to the effects of methonium compounds was also a subject of early investigation. nih.gov
Molecular and Cellular Mechanisms of Pentamethonium Action
Interaction Dynamics with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system. mdpi.comconicet.gov.ar They are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore. frontiersin.orgplos.org The specific combination of subunits determines the receptor's properties. mdpi.comfrontiersin.org
Receptor Subtype Specificity and Non-Specificity in Binding Analysis
The vast number of nAChR subunit combinations leads to a wide diversity of receptor subtypes with distinct pharmacological and biophysical characteristics. mdpi.comnih.gov Pentamethonium is recognized for its action as a ganglionic blocker, indicating a degree of selectivity for the nAChR subtypes found in autonomic ganglia. ontosight.aiontosight.aiwikipedia.org These ganglionic nAChRs are typically composed of different subunit combinations than those found at the neuromuscular junction. nih.gov
However, the binding of this compound is not entirely specific. Research indicates that while it has a primary affinity for ganglionic nAChRs, it can also interact with other nAChR subtypes, albeit with potentially different affinities. This non-specific binding is a common characteristic of many nAChR ligands and contributes to a broader range of physiological effects. The analysis of binding data, often through radioligand binding assays and competition studies, helps to determine the affinity (Kd values) and binding capacity (Bmax) of this compound for different nAChR subtypes. frontiersin.org Studies on related compounds have highlighted the importance of the receptor's environment and the integrity of its native conformation in determining ligand affinity. frontiersin.org
Mechanisms of Ion Channel Modulation
This compound functions as an antagonist, meaning it blocks the normal action of the endogenous agonist, acetylcholine (ACh). ontosight.aibmj.com Its primary mechanism of antagonism at the ion channel is through open channel block. nih.gov In this process, after the nAChR has been activated by ACh and the ion channel opens, this compound enters the pore and physically obstructs the flow of ions. nih.govresearchgate.net This blockade is often voltage-dependent, meaning the degree of block is influenced by the membrane potential.
Research on rat superior cervical ganglion neurons has shown that this compound blocks the open channel of nAChRs, with different binding rate constants for fast and slow components of excitatory postsynaptic currents (EPSCs). nih.gov This suggests the presence of at least two populations of nAChRs in these neurons that, while having similar channel diameters, differ in their interaction kinetics with the blocker. nih.gov The dimensions of the nAChR ionic channel have been estimated to be around 11.8 Å at the site where blockers like this compound bind. nih.gov
Allosteric Effects on Receptor Conformation and Function
Beyond direct channel pore blockade, the interaction of ligands with nAChRs can induce allosteric changes, which are conformational shifts in the receptor protein that alter its function. nih.govunige.ch While this compound is primarily known as a channel blocker, its binding within the pore can be considered a form of allosteric modulation, as it stabilizes a non-conducting state of the receptor. nih.gov
Allosteric modulators can either enhance (Positive Allosteric Modulators or PAMs) or inhibit (Negative Allosteric Modulators or NAMs) the receptor's response to an agonist. nih.govnih.gov By binding to a site distinct from the agonist-binding site, these modulators can influence the receptor's affinity for the agonist, the efficacy of channel gating, or the rate of desensitization (a state where the receptor is unresponsive to the agonist despite its presence). nih.govnews-medical.net The binding of this compound within the ion channel effectively acts as a negative allosteric modulator by preventing ion translocation, thereby inhibiting receptor function.
Antagonistic Action at Autonomic Ganglionic Synapses
The autonomic nervous system is composed of preganglionic and postganglionic neurons that synapse within autonomic ganglia. leeds.ac.ukfundanest.org.ar The primary neurotransmitter at these ganglionic synapses is acetylcholine, which acts on nicotinic receptors on the postganglionic neuron. fundanest.org.arlibretexts.org
Indirect Influence on Neurotransmitter Release and Signal Transduction Pathways
By blocking autonomic ganglia, this compound indirectly influences the release of neurotransmitters from postganglionic nerve terminals. For instance, blockade of sympathetic ganglia will reduce the release of norepinephrine (B1679862) at target organs, while blockade of parasympathetic ganglia will reduce the release of acetylcholine at its respective targets. libretexts.org
The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signal transduction pathway. wikipedia.orgkhanacademy.org In the case of nAChRs, which are ionotropic receptors, the initial signal is the influx of cations. wikipedia.org This change in ion concentration can then trigger various downstream signaling pathways. By blocking this initial ionic signal, this compound effectively inhibits the subsequent signal transduction cascades that would normally be initiated by acetylcholine at autonomic ganglia.
Research into the intricate signaling pathways within pentameric ligand-gated ion channels (pLGICs), the superfamily to which nAChRs belong, has identified key structural elements involved in transducing the signal from the agonist binding site to the channel gate. nih.govresearchgate.net These include the β1–β2 loop and the pre-TM1 region. nih.govresearchgate.net While this compound's primary action is to block the already-opened channel, its presence within the pore prevents the conformational changes associated with ion flow and subsequent signaling. Furthermore, studies on other neuronal systems have shown that ganglionic blockers can influence the release of other neurotransmitters. For example, in the mouse pancreas, the stimulatory effect of dopamine (B1211576) on amylase release was blocked by this compound, suggesting an indirect modulation of dopaminergic signaling. nih.gov
Table of Research Findings on this compound's Mechanisms
| Mechanism | Key Finding | Model System | Citation |
|---|---|---|---|
| Receptor Binding | Competes with acetylcholine at autonomic ganglia. | General Pharmacology | ontosight.aiontosight.ai |
| Ion Channel Modulation | Acts as an open channel blocker of nAChRs. | Rat Superior Cervical Ganglion Neurons | nih.gov |
| Subtype Interaction | Suggests presence of two nAChR populations with different blocker binding rates but similar channel diameters. | Rat Superior Cervical Ganglion Neurons | nih.gov |
| Neurotransmitter Release | Blocks dopamine-induced amylase release. | Mouse Pancreas | nih.gov |
| Autonomic Function | Blocks both sympathetic and parasympathetic transmission. | General Autonomic Physiology | ontosight.aiwikipedia.org |
Pharmacological Research Paradigms Employing Pentamethonium
Ex Vivo and In Vivo Experimental Animal Models
While in vitro studies are crucial for understanding molecular mechanisms, experimental animal models are essential for investigating the physiological effects of a drug in the context of a complete, integrated biological system. frontiersin.orgmdpi.cominsphero.comfda.gov
In vivo animal models, such as anesthetized rats, cats, or dogs, have been instrumental in defining the systemic effects of pentamethonium. mdpi.comwho.int Researchers can administer the compound and monitor a range of physiological parameters regulated by the autonomic nervous system. The most prominent and widely studied effect is a drop in blood pressure, which results from this compound blocking the tonic firing of sympathetic ganglia that maintain vascular tone. wikipedia.org Other observed effects include changes in heart rate, pupillary diameter, and gastrointestinal motility, reflecting the compound's simultaneous blockade of both sympathetic and parasympathetic ganglia. wikipedia.org These whole-animal studies were critical in establishing the concept of "dominant tone," where the effect of a ganglionic blocker on a specific organ depends on which branch of the autonomic nervous system (sympathetic or parasympathetic) exerts the dominant influence under resting conditions.
To study synaptic function in a more targeted manner, researchers use ex vivo or in situ preparations of specific autonomic ganglia, most notably the superior cervical ganglion (SCG) of the cat or rat. nih.govnih.govfrontiersin.orgwikipedia.orgfrontiersin.org The SCG is a well-defined structure where preganglionic fibers synapse onto postganglionic neurons that innervate targets in the head. wikipedia.orgteachmeanatomy.info
In an in situ preparation, the ganglion remains in the animal but is surgically isolated to allow for controlled stimulation of the preganglionic nerve and recording of the response from the postganglionic nerve. nih.gov This setup allows researchers to study the fundamental properties of synaptic transmission, such as synaptic delay and fatigue. The application of this compound to the ganglion blocks the transmission of action potentials from the preganglionic to the postganglionic nerve, providing a clear demonstration of its site of action. nih.gov These models were pivotal in confirming that acetylcholine (B1216132) is the primary neurotransmitter at this synapse acting via nicotinic receptors and in characterizing the pharmacology of ganglionic blocking agents. nih.govnih.gov
Table 2: this compound in Experimental Animal Models
| Animal Model | Experimental Paradigm | Measured Parameters | Key Findings |
|---|---|---|---|
| Cat | In situ superior cervical ganglion preparation | Nictitating membrane contraction; Postganglionic nerve activity | Demonstrated potent blockade of ganglionic transmission. nih.govnih.gov |
| Rat | In vivo blood pressure monitoring | Arterial blood pressure; Heart rate | Confirmed systemic hypotensive effects due to sympathetic ganglion blockade. |
| Dog | In vivo cardiovascular studies | Blood pressure; Cardiac output | Characterized the systemic hemodynamic effects of ganglionic blockade. who.int |
Role in Delineating Neurotransmission Pathways in Physiological Systems
This compound, a quaternary ammonium (B1175870) compound, has been a pivotal tool in pharmacological research for elucidating the complex pathways of neurotransmission, particularly within the autonomic nervous system. Its utility stems from its specific mechanism of action as a ganglionic blocking agent. By competitively antagonizing nicotinic acetylcholine receptors at autonomic ganglia, this compound effectively severs the connection between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic systems. ontosight.ai This action has allowed researchers to isolate and study different components of neural circuits, thereby delineating their respective roles in physiological control.
The primary research application of this compound is to create a state of "pharmacological denervation" of organs and tissues receiving autonomic input. By blocking impulse transmission at the ganglia, scientists can investigate the intrinsic properties of an organ, the effects of circulating hormones, or the direct action of other pharmacological agents without the confounding influence of reflex autonomic adjustments. For instance, by administering this compound, the tonic influence of both the sympathetic and parasympathetic nervous systems on the cardiovascular system can be removed, revealing a baseline vascular tone. journals.co.za
Furthermore, this ganglionic blockade is instrumental in differentiating between nicotinic and muscarinic cholinergic pathways. ontosight.ai Since this compound selectively blocks the nicotinic receptors in the ganglia, any response to a cholinergic agonist observed after its administration can be attributed to the stimulation of muscarinic receptors located on the effector organs. ontosight.ai This has been fundamental in mapping the distribution and function of these two distinct types of acetylcholine receptors throughout the body.
For example, studies in dogs showed a marked decrease in mean femoral blood pressure following the administration of this compound, illustrating the compound's effectiveness in blocking sympathetic vasoconstrictor tone. journals.co.za Similarly, in both normotensive and hypertensive rabbits, this compound was used to quantify the portion of blood pressure maintained by the autonomic nervous system. nih.gov These investigations were crucial in building the conceptual framework for understanding how the autonomic nervous system regulates cardiovascular function. ahajournals.org
The following table summarizes findings from a study investigating the effects of this compound on the mean femoral blood pressure in dogs under anesthesia.
Effects of this compound Iodide on Mean Femoral Blood Pressure in Dogs
| Dog No. | Weight (kg) | Anesthetic | Initial Blood Pressure (mm Hg) | Blood Pressure after this compound (mm Hg) | Fall in Blood Pressure (mm Hg) |
|---|---|---|---|---|---|
| 1 | 14.5 | Morphine/Ether | 140 | 80 | 60 |
| 2 | 11.4 | Morphine/Ether | 135 | 100 | 35 |
| 3 | 10.9 | Nembutal | 125 | 100 | 25 |
| 4 | 10.0 | Nembutal | 130 | 105 | 25 |
Data sourced from research on the effects of methonium drugs in dogs. journals.co.za
These research paradigms, employing this compound, have provided invaluable insights into the architecture of autonomic control. By creating a reversible and selective ganglionic blockade, this compound has allowed for the functional dissection of neural pathways, contributing significantly to the foundational knowledge of autonomic physiology and pharmacology.
Contributions to Understanding Autonomic Nervous System Physiology in Research Settings
Modulation of Sympathetic Ganglion Function in Experimental Systems
Pentamethonium has been extensively used in experimental models to investigate the function of the sympathetic nervous system. The sympathetic division is responsible for the "fight or flight" response, and its ganglia are key relay points for signals that, for example, increase heart rate and constrict blood vessels. nih.gov By administering this compound, researchers can block these ganglia and observe the resulting changes, thereby confirming the role of sympathetic pathways in various physiological processes.
In early hemodynamic studies, this compound was used in animal models to demonstrate its ability to block the rise in blood pressure that normally follows the stimulation of sympathetic nerves. nih.gov In more targeted in vitro research, using isolated sympathetic ganglia like the superior cervical ganglion, this compound has been shown to prevent the depolarization of postganglionic neurons that is typically induced by the neurotransmitter acetylcholine (B1216132). umn.edu This confirmed that acetylcholine acting on nicotinic receptors is the primary mechanism of signal transmission in these ganglia. nih.govlumenlearning.com
| Experimental Model | Key Finding | Scientific Implication |
|---|---|---|
| Anesthetized Animal Models (e.g., cats, dogs) | Blockade of the pressor (blood pressure raising) response to sympathetic nerve stimulation. nih.gov | Demonstrates the critical role of ganglionic transmission in mediating cardiovascular sympathetic outflow. |
| Isolated Superior Cervical Ganglion (in vitro) | Inhibition of the action potential firing in postganglionic neurons following preganglionic stimulation. | Provides direct evidence of this compound's action at the ganglionic synapse, blocking nicotinic receptors. |
| Rat Model of Pulmonary Hypertension | Surgical sympathetic denervation, mimicking a ganglion block, was shown to reduce pulmonary vascular remodeling. nih.gov | Highlights the contribution of sympathetic tone in the pathophysiology of certain cardiovascular diseases. |
Modulation of Parasympathetic Ganglion Function in Experimental Systems
The parasympathetic nervous system, often termed the "rest and digest" system, also relies on ganglionic transmission, which can be effectively blocked by this compound. nih.gov This has allowed researchers to isolate and study the functions of parasympathetic pathways, which include slowing the heart rate, increasing glandular secretion, and enhancing digestive motility. nih.govpressbooks.pub
Classic experimental setups have utilized this compound to demonstrate the parasympathetic control of various organs. For instance, stimulation of the vagus nerve normally leads to a decrease in heart rate; this effect is abolished in the presence of this compound, confirming that the signal must pass through parasympathetic ganglia in or near the heart. nih.govnih.gov Similarly, its use in studies of the urinary bladder and salivary glands has been fundamental in mapping out the parasympathetic control of these organs.
| Experimental Model | Key Finding | Scientific Implication |
|---|---|---|
| Isolated Perfused Heart | Abolition of bradycardia (slowing of the heart) induced by vagal nerve stimulation. | Confirms that the vagal efferent pathway to the heart involves a nicotinic ganglionic synapse. |
| Animal Salivary Gland Preparations | Inhibition of saliva secretion normally caused by parasympathetic nerve stimulation. | Establishes the role of parasympathetic ganglia in controlling glandular functions. |
| Studies on the Ciliary Ganglion | Blocking the ciliary ganglion prevents pupillary constriction in response to light, a parasympathetic reflex. statpearls.com | Illustrates the function of specific cranial parasympathetic ganglia in ocular reflexes. statpearls.com |
Differential Effects on Postganglionic Neuronal Activity in Research Models
While this compound is considered a non-selective ganglion blocker, research has shown that the sensitivity to the block can vary between different types of postganglionic neurons. nih.gov This variability is largely attributed to the diverse molecular composition of the nicotinic acetylcholine receptors (nAChRs) present in the ganglia. mdpi.com
Neuronal nAChRs are complex proteins assembled from various subunits (e.g., α2–α10, β2–β4). mdpi.comwikipedia.org The specific combination of these subunits determines the receptor's pharmacological properties, including its affinity for antagonists like this compound. mdpi.com For example, some studies suggest that ganglia in the parasympathetic pathways may have slightly different sensitivities compared to those in sympathetic pathways due to different predominant nAChR subunit compositions. This molecular diversity explains why a single blocking agent can have subtly different effects across the autonomic nervous system, a finding that has spurred further research into developing more selective ganglionic modulators.
Elucidation of Autonomic Reflex Arc Neurophysiology using this compound
This compound has been an invaluable tool for dissecting the pathways of autonomic reflexes. frontiersin.org An autonomic reflex arc is the neural pathway that mediates a reflex action, involving a sensory neuron, an integration center, and motor neurons. microbenotes.com By administering this compound, researchers can block the ganglionic synapse in the efferent (motor) limb of the arc. frontiersin.org If the reflex is abolished, it provides strong evidence that the reflex pathway is dependent on the autonomic ganglia.
This approach has been fundamental in studying cardiovascular reflexes like the baroreflex. The baroreflex is a rapid mechanism that maintains stable blood pressure; when blood pressure rises, baroreceptors send signals that trigger a reflex slowing of the heart and vasodilation. bcbst.comcas.cz The administration of this compound completely blocks these reflex adjustments, demonstrating that the motor output of the baroreflex is entirely dependent on transmission through both sympathetic and parasympathetic ganglia. nih.govnjmonline.nl This technique allows scientists to isolate the afferent (sensory) and central components of the reflex from the efferent (motor) pathway.
| Autonomic Reflex Arc | Effect of this compound Administration | Conclusion Drawn from the Finding |
|---|---|---|
| Baroreceptor Reflex | Abolishes the reflex changes in heart rate and vascular tone in response to changes in blood pressure. njmonline.nl | Confirms the efferent limb of the baroreflex arc requires transmission through autonomic ganglia. nih.govnjmonline.nl |
| Chemoreceptor Reflex | Blocks cardiovascular responses (e.g., changes in breathing and heart rate) to chemical stimuli like hypoxia. | Demonstrates the involvement of autonomic ganglia in mediating the output of chemoreflexes. nih.gov |
| Viscero-visceral Reflexes (e.g., micturition) | Inhibits reflex contraction of organs like the urinary bladder following sensory stimulation. nih.gov | Shows that many reflexes controlling internal organs are dependent on ganglionic relays. |
Comparative Pharmacological Analyses of Pentamethonium
Distinctions from Other Ganglionic Blocking Agents in Research
Pentamethonium's pharmacological profile is best understood in comparison to other agents that also block autonomic ganglia. The primary distinction lies in the selectivity and potency of the blockade. The polymethylene bis-trimethylammonium series, to which this compound (C5) belongs, demonstrates a clear differentiation in action based on the length of the methylene (B1212753) chain. nih.gov this compound and its close analog, hexamethonium (B1218175) (C6), are known for their selective blocking action on neural (ganglionic) nicotinic receptors, while decamethonium (B1670452) (C10) primarily acts at the neuromuscular junction. nih.gov
Research has distinguished this compound from other ganglionic blockers such as tetraethylammonium (B1195904) (TEA), pentolinium, and mecamylamine. nih.gov While all these agents interrupt nerve impulse transmission at autonomic ganglia by competing with acetylcholine (B1216132), their potency and the nature of their interaction with the receptor can differ. nih.govontosight.ai For instance, studies on the hemodynamic effects of various ganglion blocking drugs have shown differences in their ability to reduce vascular resistance and cardiac output. ahajournals.org Moderate blood pressure reduction with this compound has been associated with a decrease in stroke volume and cardiac output. ahajournals.org In comparative studies, while both this compound and hexamethonium were investigated for their effects in conditions like hypertension, variations in their clinical and systemic effects were noted. ahajournals.orgbmj.comnih.govahajournals.org
| Ganglionic Blocking Agent | Primary Site of Action | Key Distinguishing Features in Research |
|---|---|---|
| This compound (C5) | Autonomic Ganglia | Selective for ganglionic nAChRs; noted for causing a decrease in stroke volume and cardiac output with moderate hypotension. nih.govahajournals.org |
| Hexamethonium (C6) | Autonomic Ganglia | Similar to this compound, selective for ganglionic nAChRs; extensively studied alongside this compound for hypertensive effects. nih.govspandidos-publications.com Its antagonism is voltage-dependent but not use-dependent, suggesting a mechanism other than simple open-channel blockade. nih.gov |
| Decamethonium (C10) | Neuromuscular Junction | Primarily a neuromuscular blocking agent, demonstrating the effect of increased chain length on receptor selectivity. nih.govoup.com It acts as a partial agonist at muscle-type nAChRs and an antagonist at neuronal nAChRs. nih.gov |
| Tetraethylammonium (TEA) | Autonomic Ganglia | One of the earlier, short-acting ganglionic blockers used in research to understand vasomotor tone. nih.govnih.gov |
| Mecamylamine | Autonomic Ganglia (CNS active) | A non-competitive, non-selective nAChR antagonist that can cross the blood-brain barrier, distinguishing it from quaternary ammonium (B1175870) compounds like this compound. nih.govwikipedia.orgresearchgate.net |
Comparative Studies with Diverse Nicotinic Acetylcholine Receptor Antagonists
This compound's action is defined by its antagonism at nicotinic acetylcholine receptors. Comparative studies with a diverse range of nAChR antagonists have helped to elucidate the specific nature of its interaction with these receptors. Nicotinic receptors are a large family of ligand-gated ion channels, with various subtypes found in the central nervous system, peripheral nervous system, and the neuromuscular junction. wikipedia.orgfrontiersin.org
The classic distinction is between ganglionic blockers like this compound and neuromuscular blockers like d-tubocurarine. nih.gov While both are nAChR antagonists, their selectivity for receptor subtypes is markedly different. D-tubocurarine potently blocks muscle-type and neuronal α7 nAChRs. frontiersin.org In contrast, research on rat submandibular ganglia showed that the mechanism of blockade by hexamethonium (a close analogue of this compound) differs from that of tubocurarine (B1210278) and decamethonium. nih.gov Tubocurarine and decamethonium produced a 'use-dependent' blockade consistent with an open-channel blocking mechanism, where the antagonist enters and blocks the ion channel pore when it is opened by an agonist. nih.gov Hexamethonium's antagonism, however, was found to be dependent on membrane potential but not 'use-dependent', suggesting a different interaction with the receptor-channel complex. nih.gov
Further comparisons with antagonists like trimetaphan, a receptor antagonist, also highlight these mechanistic differences. Trimetaphan did not cause a 'use-dependent' rundown of agonist responses, indicating a competitive antagonism at the receptor binding site rather than a channel-blocking effect. nih.gov
| Antagonist | Receptor Selectivity/Primary Target | Observed Mechanism of Action in Research Studies |
|---|---|---|
| This compound/Hexamethonium | Neuronal nAChRs (Ganglia) | Considered a ganglionic blocker. nih.gov Hexamethonium's block is voltage-dependent but not use-dependent, suggesting a mechanism distinct from open-channel blockade. nih.gov |
| d-Tubocurarine | Muscle-type and neuronal α7 nAChRs | Competitive antagonist at the ACh binding site; also exhibits some open-channel blocking properties. nih.govfrontiersin.org |
| Decamethonium | Muscle-type nAChRs | Acts as a depolarizing neuromuscular blocker (partial agonist). nih.govnih.gov Also shows 'use-dependent' open-channel blockade at neuronal receptors. nih.gov |
| Trimetaphan | Neuronal nAChRs (Ganglia) | A receptor antagonist that does not exhibit 'use-dependent' blockade. nih.gov |
| Dihydro-β-erythroidine (DHβE) | Selective for α4-containing nAChRs | A competitive antagonist used to distinguish between nAChR subtypes in research. nih.gov |
Structure-Activity Relationship Investigations in Ganglionic Blockade
The study of the polymethylene bis-methonium series of compounds, ranging from this compound (C5) to decamethonium (C10) and beyond, has been fundamental to understanding the structure-activity relationships (SAR) for both ganglionic and neuromuscular blockade. oup.com A key finding from this research is the critical role of the interonium distance—the distance between the two quaternary ammonium groups—in determining the site of action. oup.com
Research by Paton and Zaimis established that compounds with shorter interonium distances are optimal for ganglionic blockade, whereas those with longer distances are optimal for neuromuscular blockade. oup.com this compound (C5) and hexamethonium (C6) possess shorter interonium distances, which favor their action at the nicotinic receptors of autonomic ganglia. oup.com As the length of the polymethylene chain increases, the pharmacological activity shifts. Decamethonium (C10), with its longer interonium distance, is optimal for neuromuscular block. oup.com
This relationship suggests a difference in the topography of the acetylcholine binding sites on ganglionic versus neuromuscular nicotinic receptors. The shorter distance between anionic sites on the ganglionic receptor is thought to accommodate the shorter chain length of this compound and hexamethonium, leading to effective blockade. In contrast, the binding sites at the neuromuscular junction are spaced further apart, a distance spanned more effectively by the longer decamethonium molecule. oup.com These SAR studies were crucial in moving from qualitative observations to quantitative structure-activity relationship (QSAR) models, which use computational methods to predict pharmacological activity based on molecular structure. oup.com
| Compound | Number of Methylene Groups (n) | Approximate Interonium Distance (Å) | Primary Pharmacological Action |
|---|---|---|---|
| This compound | 5 | 7.7 | Ganglionic Blockade oup.com |
| Hexamethonium | 6 | 9.0 | Ganglionic Blockade oup.com |
| Decamethonium | 10 | 14.0 | Neuromuscular Blockade oup.com |
Methodological Applications of Pentamethonium in Basic Science Research
Utility as a Pharmacological Tool for Receptor Classification and Characterization
Pentamethonium's principal application in pharmacology is as a selective antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), the class of receptors located within autonomic ganglia. cvpharmacology.comwikipedia.org This selectivity allows researchers to distinguish the function of ganglionic (Nn) receptors from the nAChRs found at the neuromuscular junction (Nm) and within the central nervous system. wikipedia.orgnih.gov By competitively blocking the action of acetylcholine at the ganglionic synapse, this compound and related compounds prevent the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic systems. wikipedia.org
This antagonistic action has been instrumental in the classification and characterization of nAChR subtypes. Researchers have utilized this compound to probe the structure and function of the nAChR ion channel. Studies involving a series of pentamethylene-bis-ammonium compounds, including this compound, have led to the development of a topographic model of the blocker binding site within the channel pore. nih.gov This model suggests the pore has two distinct narrowings, a larger one (estimated at 6.1 x 8.3 Å) and a smaller one (5.5 x 6.4 Å), likely formed by rings of serine and threonine residues, respectively. nih.gov The ability of this compound to occlude this pore has helped define the physical dimensions and chemical nature of the ion channel, contributing significantly to our understanding of ligand-gated ion channel biophysics.
The differential affinity of various antagonists for nAChR subtypes is a cornerstone of their pharmacological classification. This compound exhibits a strong preference for the ganglionic α3β4* subtype, with much lower affinity for muscle-type or certain CNS-specific subtypes like the α7 receptor. nih.govmdpi.com This allows its use in preparations containing multiple receptor types to isolate and study the physiological role of ganglionic transmission.
| Antagonist | Primary Nicotinic Receptor Target(s) | Classification |
| This compound | Ganglion type (e.g., α3β4*) | Ganglionic Blocker |
| Hexamethonium (B1218175) | Ganglion type | Ganglionic Blocker wikipedia.orgwikipedia.org |
| Mecamylamine | Ganglion type (crosses blood-brain barrier) | Ganglionic Blocker wikipedia.org |
| α-bungarotoxin | Muscle type (α1β1δγ), α7 | Neuromuscular Blocker / CNS Probe wikipedia.org |
| Dihydro-β-erythroidine | Neuronal types (e.g., α4β2) | Neuronal nAChR Antagonist wikipedia.org |
Application in Dissecting and Mapping Neural Circuits
This compound's ability to produce a generalized, reversible blockade of all autonomic ganglia provides a powerful method for dissecting and functionally mapping autonomic neural circuits. cvpharmacology.comwikipedia.org In experimental settings, the administration of this compound removes the influence of both sympathetic and parasympathetic inputs to end organs that are mediated by ganglionic transmission. By observing the resulting physiological changes, researchers can infer the "dominant tone" of autonomic control for a specific function. wikipedia.org For example, if blocking the ganglia causes a significant increase in heart rate, it indicates that the parasympathetic (vagal) system, which slows the heart, is the dominant input at rest.
This principle of "pharmacological dissection" has been widely applied to map the autonomic control of various systems:
Cardiovascular System: By blocking ganglionic transmission with this compound, researchers can eliminate baroreflex-mediated changes in heart rate and blood pressure. medbullets.comnih.gov This allows for the study of other cardiovascular control mechanisms in isolation and helps delineate the precise contribution of the baroreflex arc to circulatory homeostasis.
Vascular Beds: The administration of ganglionic blockers causes widespread vasodilation, demonstrating the critical role of tonic sympathetic output in maintaining vascular resistance and blood pressure. cvpharmacology.com Observing the differential responses in various regional vascular beds (e.g., splanchnic, cutaneous, muscular) helps map the relative importance of sympathetic control across the circulatory system.
Gastrointestinal and Secretory Functions: The use of ganglionic blockade has been fundamental in establishing the role of the autonomic nervous system in controlling gut motility and the secretion of saliva and gastric acid.
This method provides a functional map of autonomic outputs, complementing anatomical tracing techniques by revealing the physiological significance of neural pathways.
Role in Investigating Experimental Models of Autonomic Dysfunction
This compound and related ganglionic blockers are critical tools for creating and investigating experimental models of autonomic dysfunction. By acutely inducing a state of autonomic failure, these agents allow researchers to study the physiological consequences of a non-functioning autonomic nervous system in a controlled manner.
A primary application is in the study of orthostatic hypotension, the hallmark sign of many forms of autonomic failure. nih.govnih.gov Animal models, often using rats or non-human primates, utilize ganglionic blockers like hexamethonium or this compound to induce a failure of the normal compensatory vasoconstriction that occurs upon standing (or head-up tilt in an experimental setting). nih.govnih.gov This reliably produces orthostatic hypotension, creating a robust model to test the efficacy of potential pressor agents and therapeutic strategies. nih.gov
| Agent | Mechanism | Use in Orthostatic Hypotension Models |
| Hexamethonium/Pentamethonium | Ganglionic Blocker | Induces orthostatic hypotension by blocking sympathetic reflexes nih.govnih.gov |
| Guanethidine | Neuronal Suppressant (inhibits norepinephrine (B1679862) release) | Induces orthostatic hypotension by chemical sympathectomy nih.gov |
| Prazosin | Alpha-1 Adrenergic Antagonist | Induces orthostatic hypotension by blocking vasoconstriction at the end organ nih.gov |
| Minoxidil | Direct Vasodilator | Used as a control; causes hypotension without primary sympathetic dysfunction nih.gov |
Furthermore, this compound is relevant to the study of specific diseases like autoimmune autonomic ganglionopathy (AAG). nih.govwikipedia.org In AAG, the body produces antibodies that attack and block ganglionic nicotinic acetylcholine receptors, leading to severe autonomic failure. nih.govautoimmuneinstitute.orgclevelandclinic.org this compound, by blocking the very same receptors through a chemical mechanism, can be used experimentally to mimic the functional consequences of the disease. This allows researchers to investigate the downstream effects of the specific receptor deficit seen in AAG and to explore potential compensatory mechanisms, without the complexities of a full autoimmune model. nih.gov
Theoretical Implications and Advancements in Neuropharmacology
Contributions to the Understanding of Synaptic Transmission Mechanisms
Pentamethonium's utility as a specific ganglionic blocking agent allowed researchers to dissect the intricate process of chemical signaling at the synapse. Before the advent of such specific antagonists, the precise mechanisms of neurotransmission were less clear. The work of researchers like Paton and Zaimis demonstrated that this compound and its analogues could prevent the postsynaptic neuron from responding to presynaptic nerve stimulation without affecting the presynaptic neuron's ability to release its neurotransmitter, acetylcholine (B1216132) (ACh). amanote.com
This selective action provided direct evidence for several key principles of synaptic transmission:
Postsynaptic Site of Action: The experiments confirmed that the blockade of nerve impulses occurred at the postsynaptic membrane of the ganglion cell, not by preventing the release of ACh from the presynaptic terminal. amanote.com This helped solidify the model of the synapse as a junction where a chemical signal is released from one neuron to act on specific receptors on a second neuron. cvpharmacology.comslideshare.net
Nature of the Blockade: this compound was found to cause a non-depolarizing block. Unlike agonists that first stimulate and then block (like nicotine (B1678760) in large doses), this compound produced a blockade without any prior excitatory effects. amanote.comvetscraft.com This clarified the distinction between agonist-induced depolarization block and antagonist-induced competitive block.
Ion Channel Dynamics: Later studies using advanced techniques like patch-clamp electrophysiology used this compound and its derivatives to probe the properties of the nicotinic acetylcholine receptor (nAChR) ion channel itself. nih.gov Research indicated that these compounds act as open-channel blockers, physically occluding the pore of the ion channel after it has been opened by acetylcholine. nih.govnih.gov This provided a more detailed mechanical understanding of how synaptic transmission can be inhibited at a molecular level.
These findings were crucial in building the modern model of chemical neurotransmission, which involves neurotransmitter release, diffusion across the synaptic cleft, and interaction with specific postsynaptic receptors that gate ion channels. mit.edutmc.edu
| Research Focus | Key Finding | Implication for Synaptic Transmission | Pioneering Research |
|---|---|---|---|
| Site of Blockade | Blockade of transmission occurs without affecting acetylcholine release from the presynaptic terminal. | Confirmed that the drug acts on postsynaptic receptors, solidifying the concept of a distinct pre- and postsynaptic mechanism. | Paton & Zaimis (1949, 1951) amanote.com |
| Type of Blockade | The compound blocks the ganglion without causing prior stimulation (non-depolarizing block). | Distinguished competitive antagonism from agonist-induced depolarization block as separate pharmacological mechanisms. | Paton & Zaimis (1951) amanote.com |
| Ion Channel Interaction | Acts as an open-channel blocker, physically obstructing the nAChR ion pore after activation by acetylcholine. | Provided a molecular-level model for how antagonists can inhibit ionotropic receptor function. | Skok, Selyanko, et al. (1998) nih.gov |
Elucidation of Autonomic Pathway Organization and Function
This compound's non-selective blockade of both sympathetic and parasympathetic ganglia made it an invaluable pharmacological tool for "dissecting" the autonomic nervous system (ANS) and determining its functional organization. wordpress.compharmacologyeducation.org The ANS controls involuntary bodily functions, with the sympathetic ("fight or flight") and parasympathetic ("rest and digest") divisions often having opposing effects. getbodysmart.commerckmanuals.com By administering a ganglionic blocker like this compound and observing the resulting physiological changes, investigators could deduce which division exerted the dominant baseline control over a particular organ or system. wikipedia.org
For instance:
Cardiovascular System: Ganglionic blockade causes significant vasodilation and a drop in blood pressure. jove.com This demonstrated that arterioles and veins are predominantly under sympathetic vasoconstrictor tone. The heart rate, however, often increases (tachycardia), revealing that the dominant resting influence on the sinoatrial node is from the parasympathetic (vagal) system. wordpress.com
Glandular Secretions and Smooth Muscle: The observation of dry mouth, reduced gastric secretion, and urinary retention following ganglionic blockade showed that the parasympathetic nervous system provides the primary stimulus for salivary glands, stomach acid production, and bladder contraction. cvpharmacology.comwordpress.com
This method of pharmacological dissection was fundamental to building the functional map of the autonomic nervous system that is taught today. It allowed for a systematic understanding of autonomic control on an organ-by-organ basis. nih.govmdpi.com
| Organ / System | Observed Effect of Ganglionic Blockade | Inferred Dominant Autonomic Tone |
|---|---|---|
| Arterioles and Veins | Vasodilation, leading to a fall in blood pressure. wordpress.comjove.com | Sympathetic |
| Heart (Sinoatrial Node) | Tachycardia (increased heart rate). wordpress.com | Parasympathetic |
| Iris | Mydriasis (pupil dilation). vetscraft.com | Parasympathetic |
| Ciliary Muscle | Cycloplegia (loss of accommodation for near vision). vetscraft.comwordpress.com | Parasympathetic |
| Salivary Glands | Xerostomia (dry mouth). wordpress.com | Parasympathetic |
| Gastrointestinal Tract | Reduced motility and tone. wordpress.com | Parasympathetic |
| Urinary Bladder | Urinary retention. cvpharmacology.com | Parasympathetic |
Impact on the Development of Receptor Theory in Pharmacology
The study of the polymethylene bistrimethylammonium series, including this compound, hexamethonium (B1218175), and decamethonium (B1670452), provided some of the most compelling early evidence for the concept of receptor subtypes—a cornerstone of modern receptor theory. derangedphysiology.comnumberanalytics.com
The critical discovery by Paton and Zaimis was that the pharmacological action of these compounds was highly dependent on the length of the polymethylene chain separating the two quaternary ammonium (B1175870) groups. bmj.comsrce.hr
Short-Chain Compounds (C5, C6): this compound (five carbons) and hexamethonium (six carbons) were potent antagonists at the nicotinic receptors in autonomic ganglia. amanote.com
Long-Chain Compounds (C10): Decamethonium (ten carbons), in stark contrast, had weak effects on ganglia but was a potent agent at the neuromuscular junction, causing skeletal muscle paralysis. bmj.comsrce.hr
This structure-activity relationship demonstrated unequivocally that the nicotinic acetylcholine receptors at autonomic ganglia were pharmacologically distinct from those at the neuromuscular junction. pharmacologyeducation.orgsrce.hr This finding had a profound impact on receptor theory:
Receptor Heterogeneity: It provided the first clear pharmacological distinction between nAChR subtypes, now known as neuronal and muscle-type nicotinic receptors. wikipedia.orgscholarpedia.org This shattered the idea of a single "nicotinic receptor" and paved the way for the classification of numerous receptor families and subtypes.
Specificity of Drug Action: It powerfully illustrated the principle that subtle changes in a drug's molecular structure could dramatically alter its affinity for different receptor targets. This reinforced the "lock and key" (and later "induced fit") models of drug-receptor interaction, which posit that a drug's effect is determined by how well it binds to a specific receptor protein. scielo.org.mxlitfl.com
The work on methonium compounds thus helped shift pharmacology from a descriptive science to one based on molecular mechanisms and specific drug-receptor interactions, forming the foundation upon which much of modern drug development is built.
| Compound Name | Methylene (B1212753) Chain Length | Primary Site of Action | Receptor Subtype Selectivity |
|---|---|---|---|
| This compound | 5 Carbons | Autonomic Ganglia amanote.com | Neuronal Nicotinic (Nn) Receptor Antagonist |
| Hexamethonium | 6 Carbons | Autonomic Ganglia srce.hr | Neuronal Nicotinic (Nn) Receptor Antagonist |
| Decamethonium | 10 Carbons | Neuromuscular Junction bmj.com | Muscle Nicotinic (Nm) Receptor Agonist/Depolarizing Blocker |
Academic Perspectives on Pentamethonium Synthesis and Structural Chemistry
Historical Evolution of Synthetic Methodologies in Academic Contexts
The synthesis of pentamethonium and related bis-quaternary ammonium (B1175870) salts in academic laboratories has historically been rooted in the principles of the Menshutkin reaction, first described in 1890. This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. wikipedia.org The "evolution" of this methodology in academic contexts has been less about a fundamental change to this core reaction and more about its adaptation for specific research applications, improvements in purification, and advanced analytical characterization.
The primary and most widely documented method for synthesizing this compound involves the reaction of a pentamethylene dihalide with a tertiary amine. Specifically, 1,5-dibromopentane (B145557) is treated with trimethylamine (B31210). uio.nouio.no This reaction, typically carried out in a solvent like ethanol (B145695), results in the quaternization of two trimethylamine molecules, one at each end of the pentane (B18724) chain, to yield the this compound dication. uio.nodicp.ac.cn
A notable application of this synthesis in modern academic research is the preparation of this compound bromide as an organic structure-directing agent (OSDA) for the hydrothermal synthesis of zeolites, particularly ZSM-48. uio.nodicp.ac.cn In this context, the specific size and shape of the this compound cation guide the formation of the zeolite's microporous crystalline structure. dicp.ac.cn The synthesis procedure for this application is well-defined in the literature: 1,5-dibromopentane is refluxed with an excess of trimethylamine in ethanol, followed by filtration and drying to obtain the this compound bromide salt (PMBr2). uio.no
While the fundamental reaction remains the same, academic studies have refined the process through variations in reaction conditions, solvents, and purification techniques to achieve high yields and purity required for specialized applications like zeolite crystallization or structural chemistry studies. dicp.ac.cngoogle.com The general scheme for the synthesis of bis-quaternary ammonium compounds can be visualized as a two-step process where a tertiary amine is first partially neutralized with an acid, followed by reaction with a linking agent like epichlorohydrin, although the direct alkylation method with dihalides remains common for symmetrical compounds like this compound. google.comgoogle.com
Theoretical Structure-Function Correlates Derived from Chemical Modification Studies
The relationship between the chemical structure of a molecule and its biological or chemical activity is a central theme in medicinal and materials chemistry. gardp.org For this compound, academic research has established clear correlations between its molecular structure and its function, primarily through studies involving the chemical modification of its core components. core.ac.uk
This compound is a bis-quaternary ammonium compound characterized by two positively charged trimethylammonium heads separated by a flexible five-carbon (pentamethylene) chain. nih.gov Theoretical and experimental studies have shown that the biological activity of the homologous series of polymethylene-bis-trimethylammonium ions (of which this compound is a member) is critically dependent on the length of the methylene (B1212753) chain, which dictates the distance between the two cationic heads (the "interonium" distance).
A key finding from these studies is that a short interonium distance is associated with ganglion-blocking activity, whereas a longer distance favors neuromuscular blockade. oup.com this compound, with its five-carbon linker, has an estimated interonium distance of 7.7 Å, which is optimal for ganglion block. oup.com In contrast, decamethonium (B1670452), with a ten-carbon chain and a longer interonium distance of 14.0 Å, acts as a neuromuscular blocking agent. oup.com This demonstrates a clear structure-function correlate derived directly from modifying the length of the alkyl chain.
| Compound | Carbon Chain Length (n) | Interonium Distance (Å) | Primary Activity |
| This compound | 5 | 7.7 | Ganglion Block |
| Hexamethonium (B1218175) | 6 | 9.0 | Ganglion Block |
| Decamethonium | 10 | 14.0 | Neuromuscular Block |
This table presents data on the relationship between the length of the polymethylene chain, the corresponding distance between the quaternary nitrogen atoms (interonium distance), and the primary pharmacological activity for various methonium compounds. The data illustrates a clear structure-activity relationship where shorter chain lengths correlate with ganglion blocking activity and longer chains with neuromuscular blocking activity. oup.com
Further theoretical considerations focus on the conformational flexibility of the polymethylene linker. The C-C bonds in the pentamethylene chain can rotate, allowing the molecule to adopt various conformations, such as gauche and anti conformers. researchgate.net This flexibility distinguishes it from more rigid molecules and influences how it binds to its biological targets.
Crystallographic and spectroscopic studies in academic settings have also provided detailed insights into the structural chemistry of this compound salts. Research has investigated how this compound cations pack in a crystal lattice and how they interact with counter-ions and water molecules of hydration. researchgate.net For instance, studies on this compound halide dihydrates have explored their unique hydrogen-bonding networks and crystal structures, which differ from those of related compounds with an even number of carbon atoms in the linker chain, suggesting that the symmetry of the cation plays a role in its solid-state structure. researchgate.net These detailed structural analyses contribute to a more profound theoretical understanding of the molecule's chemical properties.
Future Research Trajectories and Unresolved Questions in Pentamethonium Pharmacology
Exploration of Novel Receptor Subtype Interactions and Ligand Binding Sites
The initial characterization of pentamethonium was pivotal in demonstrating the pharmacological distinction between neural (ganglionic) and neuromuscular junction nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov However, the vast heterogeneity of nAChR subtypes, now known through molecular cloning, opens up new questions regarding the specificity and nature of this compound's interactions.
Future research should systematically evaluate the binding affinity and functional effects of this compound across the full spectrum of known nAChR subunits. This would resolve whether its classic "ganglionic-selective" profile holds true for all neuronal receptor combinations or if it exhibits a more nuanced, subtype-dependent interaction profile. Investigating its effects on less-studied receptor assemblies, including those with α6, α9, and α10 subunits, could reveal novel pharmacological sensitivities.
The precise molecular determinants of this compound's binding at its target receptors are not fully elucidated. Modern structural biology and computational methods offer powerful tools to address this gap. Techniques such as cryogenic electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy could provide high-resolution structural data of this compound bound to various nAChR subtypes. drughunter.combiorxiv.org These experimental approaches can be complemented by computational methods like molecular docking and molecular dynamics simulations to predict and analyze binding poses and interaction energetics. nih.gov
Furthermore, site-directed mutagenesis studies, where specific amino acid residues in the receptor's binding pocket are altered, can experimentally validate the structural hypotheses. drughunter.com Identifying the key residues that confer sensitivity or resistance to this compound would not only refine our understanding of its mechanism but also provide fundamental insights into the architecture of the nAChR ligand binding domain. drughunter.comnih.gov While this compound is known for its nicotinic receptor antagonism, a comprehensive screening against other receptor families, such as muscarinic acetylcholine receptors, would definitively establish its selectivity profile using modern, high-throughput methodologies.
Table 1: Methodologies for Investigating this compound-Receptor Interactions
| Research Technique | Objective | Potential Outcome |
|---|---|---|
| Receptor Binding Assays | Quantify binding affinity of this compound across a panel of cloned nAChR subtypes. | Generation of a comprehensive affinity profile; identification of novel high-affinity subtypes. |
| Cryogenic Electron Microscopy (Cryo-EM) | Determine the high-resolution 3D structure of this compound in complex with target receptors. | Precise visualization of the ligand binding site and the molecular basis of antagonism. drughunter.combiorxiv.org |
| Site-Directed Mutagenesis | Identify key amino acid residues within the receptor that are critical for this compound binding. | Validation of structural models and understanding of receptor-ligand interactions. drughunter.com |
| Computational Docking | Predict the binding pose and interaction energy of this compound within receptor models. | Guide experimental studies and help rationalize structure-activity relationships. nih.gov |
Application in Advanced Neurobiological Models for Systems-Level Understanding
Systems neuroscience aims to understand how neural circuits process information and generate behavior. georgetown.edu this compound's ability to selectively block autonomic ganglia makes it an invaluable tool for dissecting the contribution of the autonomic nervous system to complex physiological and pathophysiological processes in a controlled manner.
Advanced neurobiological models provide a platform for leveraging this compound's properties to answer systems-level questions. For instance, in rodent models equipped with in-vivo two-photon microscopy or fiber photometry, this compound could be used to investigate how central nervous system circuits adapt in real-time to the acute silencing of peripheral autonomic input. This could shed light on central compensatory mechanisms related to cardiovascular control, metabolic regulation, and stress responses.
The use of this compound in disease models also represents a significant research trajectory. In models of hypertension, cardiac arrhythmias, or metabolic syndrome, the compound could help delineate the specific role of ganglionic efferent signaling in disease progression. Furthermore, its application in models of neuroinflammation or autoimmune disorders with an autonomic component could help untangle the complex interplay between the nervous and immune systems. Indirect evidence suggests that ganglionic blocking agents can affect centrally-mediated processes, and modern techniques could explore this further. researchgate.net
Organoid and "organ-on-a-chip" technologies, which allow for the culture of three-dimensional tissues and multi-organ systems in vitro, present another exciting frontier. Applying this compound to these systems—for example, a co-culture of sympathetic neurons and cardiomyocytes—would enable a highly controlled investigation of neuro-effector communication and its pharmacological modulation, free from the confounding variables of an intact organism.
Table 2: Application of this compound in Neurobiological Models
| Model System | Research Question | Example Application |
|---|---|---|
| In-Vivo Animal Models | How does the brain compensate for acute loss of autonomic outflow? | Administer this compound while performing functional brain imaging (e.g., fMRI, photometry) during a cardiovascular challenge. |
| Disease Models (e.g., Hypertension) | What is the contribution of sympathetic ganglionic drive to the maintenance of high blood pressure? | Chronic or acute administration of this compound to assess impact on blood pressure and end-organ damage. |
| Brain Slices / Neuronal Cultures | Does acute blockade of autonomic input alter central neuronal network function? | Use multi-electrode arrays (MEAs) to record from brain regions (e.g., hypothalamus) before and after this compound application. researchgate.net |
| Organ-on-a-Chip Systems | How does ganglionic blockade directly affect neuro-cardiac interactions? | Apply this compound to a microfluidic device containing co-cultured sympathetic neurons and cardiomyocytes to measure changes in beating rate and rhythm. |
Potential for Elucidating Complex Neural Network Modulatory Mechanisms
Neural networks rely on a balance of primary transmission and subtle modulation to function correctly. nih.gov While this compound is characterized as a channel blocker, its potential for more nuanced, modulatory effects on neural networks remains largely unexplored. Future research could investigate whether, at sub-blocking concentrations, this compound alters network dynamics in ways not predicted by simple antagonism.
A key unresolved question is whether this compound has any direct, albeit low-affinity, effects on central nervous system networks. Although its quaternary ammonium (B1175870) structure is expected to limit blood-brain barrier penetration, experimental techniques can bypass this. Using multi-electrode arrays to record from hippocampal or cortical slice preparations, researchers could apply this compound directly to assess its impact on phenomena like synaptic plasticity (long-term potentiation/depression) and network oscillations (e.g., gamma waves), which are crucial for cognitive functions. researchgate.net
Moreover, this compound can be used as a precise tool to deconstruct network function. In many experimental preparations, multiple inputs converge on a single network. If one of these inputs is from a nicotinic ganglion, application of this compound can pharmacologically "silence" that pathway, allowing for the isolated study of the remaining network connections. This approach could be invaluable for understanding how different inputs are integrated and how networks maintain stability and function when an input is lost. This type of feedback modulation is a critical component of robust neural processing. elifesciences.org This could be particularly relevant in studying the circuitry of the brainstem or spinal cord, where autonomic preganglionic neurons are integrated with somatic and sensory pathways.
Table 3: Unresolved Questions Regarding this compound and Neural Modulation
| Research Question | Experimental Approach | Rationale |
|---|---|---|
| Does this compound have subtle modulatory effects beyond channel blockade? | Dose-response studies on synaptic transmission in brain slices, assessing effects at sub-blocking concentrations. | To determine if the compound has previously uncharacterized allosteric or other modulatory actions. |
| Can this compound alter emergent network properties like oscillations? | Application to in-vitro networks on multi-electrode arrays (MEAs) while measuring spontaneous or induced oscillatory activity. researchgate.net | To test for effects on the synchronized activity that underpins complex brain functions. |
| How do central networks adapt to the acute silencing of a ganglionic input? | In an intact or semi-intact preparation, record from a central neuron while selectively blocking its presynaptic ganglionic input with this compound. | To understand the principles of network homeostasis and synaptic scaling in response to altered input. |
Q & A
Q. What is the primary mechanism of action of pentamethonium as a ganglionic blocker, and how can this be experimentally validated?
this compound competitively antagonizes acetylcholine at nicotinic receptors in autonomic ganglia, inhibiting neurotransmission . Methodological validation involves:
- In vitro assays : Measuring receptor binding affinity using radiolabeled acetylcholine or electrophysiological recordings of ganglionic neurons.
- In vivo models : Monitoring blood pressure changes in hypertensive animal models or human trials, with controlled administration routes (e.g., intravenous vs. subcutaneous) .
Q. How does this compound’s chemical structure influence its pharmacokinetics and bioavailability?
this compound’s quaternary ammonium structure (C₁₁H₂₈Br₂N₂) limits its lipid solubility, reducing oral bioavailability and restricting it to parenteral administration . Researchers should:
- Use mass spectrometry or HPLC to quantify plasma concentrations post-administration.
- Compare pharmacokinetic profiles across species to assess metabolic stability .
Q. What standardized protocols exist for assessing this compound’s vasodilatory effects in peripheral vascular disease?
Key protocols include:
- Digital blood flow measurement : Using plethysmography to quantify changes in limb blood flow pre- and post-administration .
- Thermographic imaging : Documenting skin temperature changes in extremities to correlate with vasodilation .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy compared to hexamethonium be resolved in hypertension studies?
Discrepancies in efficacy (e.g., stronger postural hypotension with this compound in some patients) arise from differences in receptor affinity, dosage, and autonomic compensation . Methodological strategies:
Q. What experimental designs mitigate confounding factors when studying this compound’s interaction with noradrenaline?
Post-pentamethonium noradrenaline infusions can paradoxically lower blood pressure due to residual ganglionic blockade . To address this:
Q. How can researchers optimize models to study this compound’s long-term effects on hypertensive organ damage?
Historical studies note regression of papilledema and cardiac hypertrophy with prolonged use . Modern approaches include:
- Chronic dosing in rodent models : Combine telemetry for continuous blood pressure monitoring with histopathological analysis of target organs.
- Biomarker tracking : Measure serum creatinine (renal function) and echocardiographic parameters (cardiac remodeling) .
Methodological Considerations
Q. What statistical tools are appropriate for analyzing variable responses to this compound in heterogeneous cohorts?
- Mixed-effects models : Account for intra-patient variability in repeated-measures designs (e.g., blood pressure fluctuations).
- Multivariate regression : Identify predictors of response (e.g., baseline heart rate, drug dose) .
Q. How should researchers address ethical challenges in studying this compound’s postural hypotension risks?
- Informed consent protocols : Clearly communicate risks of syncope during tilt-table tests.
- Safety monitoring : Implement fall-prevention measures in clinical trials, such as supervised ambulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
